4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester
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Overview
Description
4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Doebner reaction, which involves the condensation of aniline with 2-nitrobenzaldehyde and pyruvic acid.
Introduction of the Phenyl and Propyl Groups: The phenyl and propyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-propyl-3-quinolinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-phenyl-2-propylquinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO2/c1-3-10-18-20(21(23)24-4-2)19(15-11-6-5-7-12-15)16-13-8-9-14-17(16)22-18/h5-9,11-14H,3-4,10H2,1-2H3 |
InChI Key |
XCKXGHCNHOAOIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1C(=O)OCC)C3=CC=CC=C3 |
Origin of Product |
United States |
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